molecular formula C7H13NO B14281724 Propane, 2-ethoxy-1-isocyano-2-methyl- CAS No. 136321-58-9

Propane, 2-ethoxy-1-isocyano-2-methyl-

Cat. No.: B14281724
CAS No.: 136321-58-9
M. Wt: 127.18 g/mol
InChI Key: ULELUOHUMQQRJX-UHFFFAOYSA-N
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Description

Overview of Isocyanides in Organic Chemistry

Isocyanides, also known as isonitriles or carbylamines, are a class of organic compounds featuring the functional group -N≡C. vedantu.com They are isomers of nitriles (-C≡N), with the key difference being the point of attachment to the organic moiety; in isocyanides, the organic group is bonded to the nitrogen atom, whereas in nitriles, it is bonded to the carbon atom. vedantu.comunacademy.com This structural distinction imparts unique chemical reactivity to isocyanides, making them valuable building blocks in organic synthesis. unacademy.com

The isocyanide carbon atom exhibits a dual electronic character, capable of acting as both a nucleophile and an electrophile. tandfonline.com This amphiphilic nature is central to their utility in a wide array of chemical transformations, particularly in multicomponent reactions (MCRs) where multiple bonds are formed in a single operation. tandfonline.comresearchgate.net Their versatility allows for the efficient synthesis of complex molecules, including N-heterocycles and peptidomimetics, which are significant in medicinal chemistry. frontiersin.org

Historical Development of Isocyanide Synthesis and Applications

The history of isocyanide chemistry began in the mid-19th century. The first synthesis of an isocyanide, allyl isocyanide, was inadvertently achieved by W. Lieke in 1859, who believed he had synthesized allyl cyanide. tandfonline.comrkmvccrahara.org The correct structure and the formal discovery of isocyanides are credited to A. Gautier and A. W. Hofmann in 1867. tandfonline.combritannica.com For many years, isocyanides were primarily known for their powerful and often unpleasant odors. britannica.com

A significant advancement in isocyanide chemistry came in the 1920s with the work of Mario Passerini, who developed the three-component reaction between an isocyanide, a carboxylic acid, and a carbonyl compound (the Passerini reaction). tandfonline.comnih.gov This was later expanded upon by Ivar Ugi in 1959, who introduced an amine component to create the highly versatile Ugi four-component reaction. tandfonline.comnih.gov These multicomponent reactions demonstrated the synthetic power of isocyanides and solidified their importance in organic chemistry. tandfonline.com The first naturally occurring isocyanide, xanthocillin, was discovered in 1957 from the mold Penicillium notatum. rkmvccrahara.orgwikipedia.org

Structural Features and Electronic Properties of Organic Isocyanides

The isocyanide functional group is characterized by a nearly linear arrangement of the R-N-C atoms, with a C-N-C angle approaching 180°. wikipedia.org The C-N bond distance is approximately 115.8 pm in methyl isocyanide. vedantu.comwikipedia.org The electronic structure of isocyanides is best described by two resonance structures: one with a triple bond between the nitrogen and carbon atoms, resulting in a formal positive charge on nitrogen and a negative charge on carbon (R-N⁺≡C⁻), and another with a double bond, depicting a carbene-like character (R-N=C:). wikipedia.orgnih.gov

This unique electronic configuration explains their reactivity. The lone pair on the carbon atom allows it to act as a nucleophile and a Lewis base, while the π* antibonding orbitals make it susceptible to nucleophilic attack, thus also behaving as an electrophile. tandfonline.comacs.org This dual reactivity is a hallmark of isocyanide chemistry. tandfonline.com

Spectroscopically, isocyanides are readily identified by a strong absorption band in their infrared (IR) spectra, appearing in the range of 2165–2110 cm⁻¹. vedantu.comwikipedia.org In ¹³C NMR spectroscopy, the isocyanide carbon typically resonates in the region of 156-170 ppm. scripps.edu

Table 1: General Properties of Organic Isocyanides

Property Description
Functional Group -N≡C (Isocyano group)
Geometry Approximately linear R-N-C bond angle (~180°) wikipedia.org
Reactivity Amphiphilic: Carbon can act as both a nucleophile and an electrophile tandfonline.com
Key Reactions Passerini reaction, Ugi reaction, [4+1] cycloadditions frontiersin.org
IR Spectroscopy Strong absorption at 2165–2110 cm⁻¹ vedantu.comwikipedia.org
¹³C NMR Spectroscopy Isocyanide carbon signal at δ 156-170 ppm scripps.edu

Contextualizing Propane, 2-ethoxy-1-isocyano-2-methyl- within Contemporary Isocyanide Research

Propane, 2-ethoxy-1-isocyano-2-methyl-, with the chemical structure CH₃CH₂-O-C(CH₃)₂-CH₂-NC, is an aliphatic isocyanide that also incorporates an ether functional group. This specific compound belongs to the sub-class of α-alkoxy isocyanides. The presence of the ether linkage proximate to the isocyanide group can influence its electronic properties and reactivity, although specific research data for this particular molecule is not extensively documented in publicly available scientific literature.

Contemporary isocyanide research continues to expand upon their synthetic applications, including their use in photoredox catalysis, the synthesis of natural products, and bioorthogonal labeling of biomolecules. frontiersin.orgnih.gov Compounds like Propane, 2-ethoxy-1-isocyano-2-methyl- could potentially serve as specialized building blocks in these areas. The ether group could offer a site for secondary modification or influence the solubility and coordination properties of the molecule. Given the lack of specific experimental data, its properties can be predicted based on its structure and comparison with related compounds.

Table 2: Predicted Properties of Propane, 2-ethoxy-1-isocyano-2-methyl-

Property Predicted Value/Information
Molecular Formula C₇H₁₃NO
Molecular Weight 127.18 g/mol
IUPAC Name 2-ethoxy-1-isocyano-2-methylpropane
Physical State Expected to be a liquid at room temperature
Solubility Likely soluble in common organic solvents
Characteristic IR Peak Expected in the 2165–2110 cm⁻¹ range for the N≡C stretch
Reactivity Profile Expected to undergo typical isocyanide reactions (e.g., Ugi, Passerini)

The study of such multifunctional isocyanides contributes to the broader understanding of how different functional groups can modulate the characteristic reactivity of the isocyano moiety, potentially leading to the development of novel synthetic methodologies and materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

136321-58-9

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

2-ethoxy-1-isocyano-2-methylpropane

InChI

InChI=1S/C7H13NO/c1-5-9-7(2,3)6-8-4/h5-6H2,1-3H3

InChI Key

ULELUOHUMQQRJX-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)(C)C[N+]#[C-]

Origin of Product

United States

Mechanistic Investigations of Reactions Involving Propane, 2 Ethoxy 1 Isocyano 2 Methyl and Its Analogues

Detailed Reaction Kinetics and Thermodynamic Analysis

Understanding the rates and energy changes associated with chemical reactions is fundamental to controlling reaction outcomes. For the formation and transformation of isocyanides, kinetic and thermodynamic analyses reveal the factors that dictate reaction feasibility and efficiency.

The formation of isocyanides can be achieved through several synthetic routes, with the Hofmann carbylamine reaction being a classic example. orgsyn.org This reaction typically involves the treatment of a primary amine with chloroform (B151607) and a strong base, often under phase-transfer conditions. The kinetics of such reactions are influenced by several factors, including the structure of the amine, the nature of the catalyst, and the reaction conditions.

Kinetic volcano plots, which correlate reaction rates with thermodynamic descriptors, are a conceptual tool used to understand and predict catalytic activity. rsc.org For isocyanide synthesis, such plots could relate the rate of formation to properties like the pKa of the starting amine or the stability of reaction intermediates, providing a framework for catalyst and substrate selection.

Table 1: Factors Influencing Isocyanide Formation Kinetics

FactorDescriptionImpact on Reaction Rate
Amine Structure Steric hindrance around the nitrogen atom.Increased steric bulk can decrease the rate of reaction with the carbene intermediate. orgsyn.org
Catalyst Type and concentration of phase-transfer catalyst.Efficient catalysts enhance the transport of reactants between phases, increasing the overall rate. orgsyn.orgresearchgate.net
Base Strength The pKa of the base used for carbene generation.A stronger base can lead to a higher concentration of the carbene intermediate, thus increasing the reaction rate. orgsyn.org
Temperature The temperature at which the reaction is conducted.Higher temperatures generally increase reaction rates, but can also lead to side reactions or decomposition. nih.gov

Enthalpic and Entropic Contributions to Reaction Energetics

The thermodynamics of isocyanide reactions are governed by changes in enthalpy (ΔH) and entropy (ΔS). The isomerization of isocyanides to their more stable nitrile (cyanide) isomers is a well-studied exothermic process. researchgate.net For instance, the enthalpy of isomerization for methyl isocyanide to methyl cyanide is approximately -23.70 kcal/mol (-99.16 kJ/mol). researchgate.net This significant negative enthalpy change indicates that the nitrile form is thermodynamically much more stable. The Gibbs free energy difference between hydrocarbon-substituted isocyanides and their corresponding nitriles is typically in the range of 25 to 28 kcal/mol in favor of the nitriles. researchgate.net

These thermodynamic parameters are crucial for understanding the stability of isocyanides like Propane, 2-ethoxy-1-isocyano-2-methyl-. While the isocyanide functional group is thermodynamically unstable relative to the nitrile, its reactions can be kinetically controlled, allowing for its isolation and use in synthesis.

Table 2: Thermodynamic Data for Isocyanide and Analogue Reactions

ReactionΔH (kJ/mol)ΔS (J/mol·K)Comments
Isomerization of Methyl Isocyanide to Methyl Cyanide-99.16 ± 0.59Not specifiedHighly exothermic, favoring the cyanide product. researchgate.net
Formation of Propane, 2-ethoxy-2-methyl- (ETBE) from Isobutene and Ethanol (B145695)-62 ± 2 (gas phase)Not specifiedEnthalpy of reaction for a structural analogue. nist.gov
Complexation of Ag⁺ with CN⁻Favorable (negative)NegativeThe large stability is due to the favorable enthalpy term. rsc.org

Identification and Characterization of Reaction Intermediates

The elucidation of reaction mechanisms often hinges on the identification and characterization of transient intermediates. In the synthesis of isocyanides via the Hofmann carbylamine reaction, a key intermediate is dichlorocarbene (B158193) (:CCl₂). orgsyn.orgwikipedia.org This highly reactive species is generated in situ from the reaction of chloroform with a strong base. The dichlorocarbene then adds to the primary amine to form an initial adduct, which subsequently eliminates two molecules of hydrochloric acid (neutralized by the base) to yield the final isocyanide product. orgsyn.org

In metal-mediated transformations involving isocyanides, the coordination of the isocyanide to the metal center is the first step, forming a metal-isocyanide complex. vu.nl Subsequent reactions can proceed through various intermediates. For example, the insertion of an isocyanide into a metal-carbon bond leads to the formation of an iminoacyl complex . wikipedia.org These intermediates are crucial in catalytic cycles for the formation of a variety of organic molecules. The increased electrophilicity of the isocyanide carbon upon coordination to a metal center can also facilitate nucleophilic attack, leading to imidoyl metal species . vu.nl The characterization of these intermediates is often achieved through spectroscopic techniques such as NMR and IR spectroscopy, as well as X-ray crystallography for stable complexes. wikipedia.org

Elucidation of Catalytic Mechanisms

Catalysis plays a pivotal role in the synthesis and transformation of isocyanides, offering milder reaction conditions and improved efficiency. Understanding the underlying catalytic mechanisms is essential for the rational design of new and improved catalytic systems.

Phase-transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. dalalinstitute.com The synthesis of isocyanides from primary amines, chloroform, and aqueous sodium hydroxide (B78521) is a classic example where PTC is highly effective. orgsyn.orgrsc.org

The mechanism involves a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., benzyltriethylammonium chloride), which is soluble in the organic phase. orgsyn.orgresearchgate.net The catalyst transports the hydroxide ion (OH⁻) from the aqueous phase into the organic phase as an ion pair [Q⁺OH⁻]. In the organic phase, the hydroxide ion deprotonates chloroform (CHCl₃) to generate the trichloromethyl anion (CCl₃⁻), which then rapidly eliminates a chloride ion to form dichlorocarbene (:CCl₂). orgsyn.org The highly reactive dichlorocarbene then reacts with the amine (dissolved in the organic phase) to form the isocyanide. The catalyst cation (Q⁺) then returns to the aqueous phase with a chloride ion to repeat the cycle. This catalytic cycle avoids the need for anhydrous conditions and allows the reaction to proceed efficiently at the interface or in the organic phase. dalalinstitute.com

Isocyanides are versatile ligands in organometallic chemistry, acting as neutral, two-electron donors analogous to carbon monoxide. wikipedia.orgrsc.org Upon coordination to a transition metal center, the electronic properties and reactivity of the isocyanide are significantly altered. The metal-isocyanide interaction involves σ-donation from the carbon lone pair to the metal and π-backbonding from the metal d-orbitals into the π* orbitals of the isocyanide. rsc.org

This coordination activates the isocyanide towards various transformations. One of the most important reactions is the migratory insertion of the isocyanide into a metal-carbon or metal-heteroatom bond. vu.nl This step is fundamental to many catalytic processes, including polymerization and the synthesis of complex organic molecules. rsc.org The nature of the other ligands on the metal center can profoundly influence the rate and selectivity of these insertion reactions. For example, electron-donating ligands can increase electron density on the metal, enhancing π-backbonding to the isocyanide and potentially influencing its reactivity. Conversely, bulky ligands can create a specific steric environment around the metal center, directing the approach of substrates and controlling the stereochemistry of the products. vu.nlrsc.org The choice of metal and its ligand sphere is therefore critical in tuning the reactivity of the coordinated isocyanide for specific synthetic applications. rsc.org

Mechanistic Aspects of Molecular Rearrangements in Alkoxy-Substituted Systems

Molecular rearrangements are fundamental processes in organic chemistry where the carbon skeleton or the functional groups of a molecule are reorganized. In alkoxy-substituted systems, such as Propane, 2-ethoxy-1-isocyano-2-methyl-, the presence of the oxygen atom in the alkoxy group can significantly influence the course and mechanism of these rearrangements. The lone pairs of electrons on the oxygen atom can play a crucial role in stabilizing intermediates, such as carbocations, or participate directly in the rearrangement process.

One of the key mechanistic aspects in these systems is the potential for 1,2-hydride or 1,2-alkyl shifts. In the presence of an acid catalyst or under thermal conditions, the isocyano group, being a good leaving group after protonation, can depart, leading to the formation of a carbocation. The stability of this carbocation is a determining factor for the subsequent reaction pathway. In the case of Propane, 2-ethoxy-1-isocyano-2-methyl-, the initial carbocation would be primary, which is generally unstable. This instability can be a driving force for a rearrangement to a more stable carbocation.

A plausible rearrangement pathway would involve a 1,2-shift of a methyl group or the ethoxy group. However, the migration of the ethoxy group is less likely due to the higher migratory aptitude of alkyl groups. A 1,2-methyl shift would lead to a more stable tertiary carbocation, which can then undergo further reactions, such as elimination or nucleophilic attack, to form various products.

The presence of the ethoxy group can also facilitate rearrangements through the formation of cyclic intermediates. For example, the oxygen atom can act as an internal nucleophile, attacking a nearby electrophilic center to form a five-membered or six-membered ring. This type of anchimeric assistance can lower the activation energy for the rearrangement and lead to stereospecific outcomes.

The table below summarizes potential rearrangement pathways and the key factors influencing them in alkoxy-substituted systems, with hypothetical application to Propane, 2-ethoxy-1-isocyano-2-methyl-.

Rearrangement TypeDriving ForceKey IntermediatePlausible Product Type from Propane, 2-ethoxy-1-isocyano-2-methyl-
1,2-Methyl ShiftFormation of a more stable carbocationTertiary carbocationAlkenes, substitution products
Anchimeric AssistanceIntramolecular nucleophilic participationCyclic oxonium ionCyclic ethers or rearranged acyclic products
Sigmatropic RearrangementPericyclic transition stateConcerted transition stateIsomeric isocyanates or related heterocycles

General Principles of Chemical Process Mechanisms in Organic Synthesis

The study of reaction mechanisms is a cornerstone of organic synthesis, providing a framework for understanding how chemical transformations occur at a molecular level. khanacademy.org A thorough understanding of reaction mechanisms allows chemists to predict the outcome of reactions, optimize reaction conditions, and design new synthetic routes. msu.edu Several fundamental principles govern the mechanisms of organic reactions, including thermodynamics, kinetics, and the nature of intermediates and transition states. bu.edu.eg

Thermodynamics and Kinetics: Thermodynamics deals with the relative energies of reactants and products, determining the position of equilibrium for a reversible reaction. bu.edu.eg A reaction is thermodynamically favorable if the products are more stable (lower in energy) than the reactants. Kinetics, on the other hand, is concerned with the rate of a reaction, which is determined by the activation energy of the rate-determining step. bu.edu.eg A reaction with a low activation energy will proceed quickly, while a reaction with a high activation energy will be slow. In the context of "Propane, 2-ethoxy-1-isocyano-2-methyl-", any proposed rearrangement or reaction would need to be both thermodynamically feasible and kinetically accessible under the given reaction conditions.

Intermediates and Transition States: Most organic reactions proceed through one or more transient species known as intermediates. Common intermediates include carbocations, carbanions, free radicals, and carbenes. The stability of these intermediates is a crucial factor in determining the reaction pathway. Transition states are high-energy, short-lived species that represent the energy maximum along the reaction coordinate between reactants and products or between two intermediates. The structure of the transition state dictates the stereochemistry and regiochemistry of the reaction.

Reaction Types: Organic reactions can be broadly classified into several categories, including addition, elimination, substitution, and rearrangement reactions. bu.edu.eg

Addition reactions involve the combination of two or more molecules to form a single product.

Elimination reactions involve the removal of atoms or groups from a molecule to form a new pi bond.

Substitution reactions involve the replacement of one atom or group in a molecule with another.

Rearrangement reactions , as discussed in the previous section, involve the reorganization of the atoms within a molecule.

The reactions of "Propane, 2-ethoxy-1-isocyano-2-methyl-" would likely fall into one or more of these categories depending on the reaction conditions and the reagents employed. For example, under acidic conditions, it might undergo a rearrangement followed by elimination or substitution.

The following table outlines the key principles of chemical process mechanisms and their relevance to the study of a compound like Propane, 2-ethoxy-1-isocyano-2-methyl-.

PrincipleDescriptionRelevance to Propane, 2-ethoxy-1-isocyano-2-methyl-
Thermodynamic Control The product distribution is determined by the relative stability of the products.At high temperatures or long reaction times, the most stable isomeric product would be favored.
Kinetic Control The product distribution is determined by the relative rates of formation of the products.At low temperatures or short reaction times, the product formed via the lowest energy transition state would predominate.
Hammond's Postulate The structure of a transition state resembles the structure of the species (reactant, intermediate, or product) to which it is closest in energy.For an endothermic step, the transition state will resemble the product, while for an exothermic step, it will resemble the reactant. This helps in predicting the selectivity of reactions.
Principle of Microscopic Reversibility The mechanism of a reverse reaction is the exact reverse of the mechanism of the forward reaction.This principle is useful for understanding the mechanism of reversible rearrangements.

A comprehensive mechanistic investigation of "Propane, 2-ethoxy-1-isocyano-2-methyl-" would involve a combination of experimental studies (such as kinetic measurements and isotopic labeling) and computational modeling to elucidate the detailed pathways of its transformations.

Advanced Spectroscopic Characterization and Structural Elucidation of Propane, 2 Ethoxy 1 Isocyano 2 Methyl and Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular framework by probing the magnetic environments of atomic nuclei, primarily ¹H and ¹³C. researchgate.net

The ¹H NMR spectrum of "Propane, 2-ethoxy-1-isocyano-2-methyl-" is expected to display distinct signals corresponding to the four non-equivalent proton environments within the molecule. The chemical shift (δ) of these signals is influenced by the local electronic environment, with electronegative atoms like oxygen and nitrogen causing a downfield shift (to a higher ppm value). libretexts.org

The anticipated proton environments are:

Two equivalent methyl groups attached to the quaternary carbon (C(CH₃)₂). These protons are expected to appear as a singlet since there are no adjacent protons for spin-spin coupling.

A methylene (B1212753) group adjacent to the isocyanide function (-CH₂-NC).

A methylene group of the ethoxy chain, adjacent to the oxygen atom (-O-CH₂-). Due to the deshielding effect of the oxygen atom, this signal is expected to appear as a quartet, split by the neighboring methyl protons.

A methyl group of the ethoxy chain (-CH₃). This signal should appear as a triplet, split by the adjacent methylene protons.

The integration of these peaks would correspond to a proton ratio consistent with the molecular structure.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

Proton EnvironmentPredicted Chemical Shift (δ, ppm)Splitting PatternIntegration
-C(CH₃)₂-~1.2 - 1.5Singlet (s)6H
-CH₂-NC~3.2 - 3.5Singlet (s)2H
-O-CH₂-CH₃~3.4 - 3.7Quartet (q)2H
-O-CH₂-CH₃~1.1 - 1.3Triplet (t)3H

The proton-decoupled ¹³C NMR spectrum provides direct information about the carbon skeleton of the molecule, with each unique carbon atom producing a distinct signal. bhu.ac.in The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, typically 0-220 ppm, which minimizes signal overlap. libretexts.org

Key carbon signals for "Propane, 2-ethoxy-1-isocyano-2-methyl-" include:

Isocyanide Carbon (-N≡C): The isocyanide carbon is characteristically found in a specific region of the spectrum, typically between 130 and 150 ppm. science-and-fun.de

Quaternary Carbon (-C(CH₃)₂-): This carbon, bonded to two methyl groups, the isocyanomethyl group, and the ethoxy group, will have a distinct chemical shift.

Alkoxy Chain Carbons: The methylene carbon bonded to oxygen (-O-CH₂-) will be significantly downfield compared to the terminal methyl carbon (-CH₃) due to the oxygen's electronegativity. bhu.ac.in

Methyl Carbons (-C(CH₃)₂): The two equivalent methyl carbons attached to the quaternary center will produce a single signal in the aliphatic region of the spectrum.

Isocyanomethyl Carbon (-CH₂-NC): The carbon adjacent to the isocyanide group will also appear in a characteristic region.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon EnvironmentPredicted Chemical Shift (δ, ppm)
-N≡C~130 - 150
-C(CH₃)₂-~70 - 80
-O-CH₂-CH₃~60 - 70
-CH₂-NC~50 - 60
-C(CH₃)₂~25 - 35
-O-CH₂-CH₃~15 - 20

To unambiguously confirm the molecular structure, two-dimensional (2D) NMR experiments are employed. These techniques reveal correlations between nuclei, providing definitive evidence of atomic connectivity. youtube.comresearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For "Propane, 2-ethoxy-1-isocyano-2-methyl-", a key cross-peak would be observed between the methylene (-O-CH₂-) and methyl (-CH₃) protons of the ethoxy group, confirming their adjacency.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons (¹H-¹³C). It would be used to definitively assign each carbon signal by correlating it to its attached proton(s). For instance, the signal for the -O-CH₂- protons would correlate with the signal for the -O-CH₂- carbon.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational modes. libretexts.org

IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. jsscacs.edu.in For a vibration to be IR active, it must result in a change in the molecule's dipole moment. mpg.de The IR spectrum of "Propane, 2-ethoxy-1-isocyano-2-methyl-" would be dominated by absorptions from the isocyanide and ether groups, as well as the alkyl C-H bonds.

Isocyanide (R-N≡C) Stretch: This is the most characteristic absorption, appearing as a strong, sharp band in the region of 2150-2100 cm⁻¹. The intensity and exact position of this band are hallmarks of the isocyanide functional group.

C-O (Ether) Stretch: The stretching vibration of the C-O-C bond in the ethoxy group typically results in a strong absorption in the fingerprint region, around 1250-1050 cm⁻¹.

C-H Aliphatic Stretches: These absorptions are found just below 3000 cm⁻¹ (typically 2975-2845 cm⁻¹) and are due to the stretching of the C-H bonds in the methyl and methylene groups. docbrown.info

C-H Bending Vibrations: Deformations of the C-H bonds in the methyl (-CH₃) and methylene (-CH₂) groups appear in the 1470-1365 cm⁻¹ region. docbrown.info

Table 3: Key IR Absorption Bands

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Intensity
Isocyanide (-N≡C)Stretching~2150 - 2100Strong, Sharp
Ether (C-O-C)Stretching~1250 - 1050Strong
Alkyl (C-H)Stretching~2975 - 2845Medium to Strong
Alkyl (C-H)Bending~1470 - 1365Variable

Raman spectroscopy is a light scattering technique that provides information complementary to IR spectroscopy. A vibrational mode is Raman active if it causes a change in the polarizability of the molecule's electron cloud. libretexts.org Symmetrical and non-polar bonds often produce strong Raman signals.

For "Propane, 2-ethoxy-1-isocyano-2-methyl-", the Raman spectrum would also clearly show the isocyanide stretch. While this bond is also strongly IR active, its appearance in the Raman spectrum provides confirmatory evidence. Symmetrical stretching vibrations within the alkyl framework, which might be weak in the IR spectrum, could be more prominent in the Raman spectrum, offering a more complete picture of the molecule's vibrational characteristics. nih.gov

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For Propane, 2-ethoxy-2-methyl- (C6H14O), the molecular weight is 102.1748 g/mol nist.govnist.gov.

In mass spectrometry, a molecule is ionized, resulting in a molecular ion (M+). The molecular ion peak for an ether is often weak. The major fragmentation of ethers occurs via cleavage of the C-C bond alpha to the oxygen atom or the C-O bond blogspot.comwhitman.edu.

For Propane, 2-ethoxy-2-methyl-, the fragmentation pattern would be expected to show characteristic peaks resulting from the loss of various alkyl groups. The fragmentation of ethers is a well-understood process that involves the breaking of bonds adjacent to the oxygen atom, a process known as alpha cleavage dummies.com. This cleavage results in the formation of a resonance-stabilized carbocation whitman.edu.

A plausible fragmentation pattern for Propane, 2-ethoxy-2-methyl- would involve the following key steps:

Formation of the molecular ion: [CH3CH2OC(CH3)3]+• at m/z = 102.

Alpha-cleavage (loss of a methyl radical): This would result in a stable tertiary carbocation at m/z = 87.

Alpha-cleavage (loss of an ethyl radical): This would lead to a fragment at m/z = 73.

Cleavage of the C-O bond: This could result in the formation of a tert-butyl cation at m/z = 57, which is a very stable carbocation.

The relative abundance of these fragment ions provides a characteristic fingerprint for the molecule.

Table 1: Hypothetical Mass Spectrometry Fragmentation Data for Propane, 2-ethoxy-2-methyl-

m/z Proposed Fragment Ion Relative Abundance
102 [C6H14O]+• (Molecular Ion) Low
87 [C5H11O]+ Moderate
73 [C4H9O]+ High
57 [C4H9]+ Very High (Base Peak)

X-ray Crystallography for Absolute Stereochemistry and Conformation

No specific X-ray crystallography data for Propane, 2-ethoxy-2-methyl- was found in the available search results. This technique is typically used for solid, crystalline compounds to determine the precise three-dimensional arrangement of atoms. As Propane, 2-ethoxy-2-methyl- is a volatile liquid at room temperature, obtaining single crystals suitable for X-ray diffraction would be challenging and is generally not a standard method for the structural elucidation of such simple, volatile ethers.

Chromatographic Methods for Purity Assessment and Separation Science

Chromatographic methods are essential for assessing the purity of a compound and for separating it from complex mixtures.

Gas Chromatography (GC) for Volatile Compound Analysis

Gas chromatography (GC) is the premier technique for the analysis of volatile organic compounds (VOCs) like Propane, 2-ethoxy-2-methyl- nih.goviltusa.comthermofisher.com. In GC, the sample is vaporized and injected into a column, where it is separated based on its boiling point and interaction with the stationary phase. The separated components are then detected, often by a flame ionization detector (FID) or a mass spectrometer (MS) mdpi.com.

The analysis of Propane, 2-ethoxy-2-methyl- by GC would involve optimizing parameters such as the column type (typically a non-polar or medium-polarity capillary column), the temperature program, and the carrier gas flow rate to achieve good separation and peak shape. GC is widely used for purity assessment and quantification of this compound in various matrices nih.gov.

Studies of Chromatographic Retention Indices

The Kovats retention index (I) is a standardized, system-independent value used in gas chromatography to identify compounds wikipedia.orgresearchgate.net. It relates the retention time of a compound to the retention times of n-alkanes that elute before and after it sciencing.comlotusinstruments.com. This index is particularly useful for comparing results between different laboratories and analytical systems wikipedia.org.

The Kovats retention index is calculated using the following formula sciencing.comyoutube.com:

I = 100 * [n + (N - n) * (log(tr(unknown)) - log(tr(n))) / (log(tr(N)) - log(tr(n)))]

Where:

n is the number of carbon atoms in the smaller n-alkane.

N is the number of carbon atoms in the larger n-alkane.

tr is the adjusted retention time.

For Propane, 2-ethoxy-2-methyl-, the retention index would be determined by running a sample of the compound along with a series of n-alkanes on a specific GC column and under defined temperature conditions. The calculated retention index can then be compared to literature values for compound confirmation. The NIST Chemistry WebBook provides a collection of retention indices for various compounds on different stationary phases nist.gov.

Table 2: Published Kovats Retention Indices for Propane, 2-ethoxy-2-methyl-

Stationary Phase Retention Index (I) Reference
Squalane 638 nist.gov
SE-30 633 nist.gov

These retention indices are valuable for the unambiguous identification of Propane, 2-ethoxy-2-methyl- in complex mixtures analyzed by gas chromatography.

Computational and Theoretical Studies on Propane, 2 Ethoxy 1 Isocyano 2 Methyl

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. These methods solve the Schrödinger equation (or its approximations) to provide detailed information about electron distribution, molecular orbital energies, and other electronic properties that govern the molecule's behavior.

Density Functional Theory (DFT) Applications in Isocyanide Systems

Density Functional Theory (DFT) has become a versatile and widely used method in computational chemistry for investigating the electronic structure of many-body systems, including molecules like Propane, 2-ethoxy-1-isocyano-2-methyl-. wikipedia.org Instead of dealing with the complex many-electron wavefunction, DFT utilizes the spatially dependent electron density as the fundamental variable, making it computationally more efficient than other high-level methods. wikipedia.orgyoutube.com

In the context of isocyanide systems, DFT is employed to calculate a variety of molecular properties. mdpi.com This includes optimizing the molecular geometry to find the most stable arrangement of atoms, calculating vibrational frequencies corresponding to infrared spectra, and determining molecular orbital energies such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The choice of the exchange-correlation functional (e.g., B3LYP, PBE0) and the basis set is critical for the accuracy of DFT calculations. mdpi.com For isocyanides, DFT can elucidate the electronic nature of the unique C≡N-R bond, providing insights into its amphiphilic character—its ability to act as both a nucleophile and an electrophile. acs.orgnih.gov Calculations can map the electrostatic potential to identify regions of positive and negative charge, highlighting the isocyanide carbon's susceptibility to both electrophilic and nucleophilic attack.

Ab Initio Methods for High-Accuracy Molecular Property Prediction

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. rsc.org These methods, such as Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher accuracy compared to DFT for certain properties, albeit at a greater computational cost. rsc.orgarxiv.org

For a molecule like Propane, 2-ethoxy-1-isocyano-2-methyl-, high-accuracy ab initio methods are invaluable for benchmarking and for predicting properties where DFT may be less reliable. nih.gov For instance, methods like CCSD(T) (Coupled Cluster with Singles, Doubles, and perturbative Triples) are considered the "gold standard" for calculating accurate energies, enabling precise predictions of thermochemical properties like heats of formation. nih.gov These high-level calculations are crucial for obtaining reliable data on bond dissociation energies, reaction enthalpies, and activation barriers, providing a solid theoretical foundation for understanding the molecule's stability and reactivity. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. biorxiv.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of the conformational landscape and intermolecular interactions. chemrxiv.orgresearchgate.net

For Propane, 2-ethoxy-1-isocyano-2-methyl-, which possesses several rotatable bonds (e.g., around the C-O and C-C single bonds), MD simulations can reveal the preferred conformations in different environments, such as in the gas phase or in a solvent. biorxiv.org By simulating the molecule's movement over nanoseconds or longer, researchers can identify the most populated conformational states and the energy barriers between them. biorxiv.org Furthermore, MD simulations are instrumental in studying how the molecule interacts with other molecules, including solvents or potential reactants. These simulations can provide detailed information on the formation of hydrogen bonds, van der Waals interactions, and other non-covalent forces that dictate its behavior in a condensed phase. nih.gov

Theoretical Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational chemistry provides powerful tools for predicting spectroscopic parameters, which can be directly compared with experimental data to confirm a molecule's structure and understand its properties. nih.gov For Propane, 2-ethoxy-1-isocyano-2-methyl-, theoretical predictions of its infrared (IR), Nuclear Magnetic Resonance (NMR), and UV/Vis spectra are highly valuable.

IR vibrational frequencies can be calculated using methods like DFT. nih.gov The characteristic stretching frequency of the isocyanide (-N≡C) group, typically found in the range of 2100-2200 cm⁻¹, is a key spectroscopic marker. arxiv.org Theoretical calculations can predict this frequency with good accuracy, as well as other vibrational modes corresponding to C-H, C-O, and C-C bonds. Comparing the calculated spectrum with an experimental one helps in the structural elucidation of the molecule.

NMR chemical shifts (¹H and ¹³C) can also be computed. These calculations involve determining the magnetic shielding tensors for each nucleus, which are highly sensitive to the local electronic environment. The predicted chemical shifts provide a detailed map of the molecule's connectivity and conformation.

Below is an illustrative table of theoretically predicted spectroscopic data for a molecule like Propane, 2-ethoxy-1-isocyano-2-methyl-.

ParameterPredicted ValueMethod/Basis Set
Isocyanide (-N≡C) Stretch2155 cm⁻¹DFT/B3LYP/6-31G(d)
¹³C Chemical Shift (-N≡C )~160 ppmGIAO-DFT
¹H Chemical Shift (-O-CH₂ -CH₃)~3.5 ppmGIAO-DFT
First Electronic Excitation (λmax)~250 nmTD-DFT

Note: These are typical, illustrative values and would require specific calculations for Propane, 2-ethoxy-1-isocyano-2-methyl- for precise prediction.

Computational Analysis of Molecular Basicity and Ionization Energies

The basicity and ionization energy are fundamental properties that describe a molecule's reactivity, particularly its ability to accept a proton or lose an electron. Computational methods offer a reliable way to determine these values.

Gas-phase basicity (GB) and proton affinity (PA) are measures of a molecule's ability to accept a proton. For an isocyanide, protonation typically occurs at the terminal carbon atom. These values can be calculated by computing the enthalpy and Gibbs free energy change for the protonation reaction. nih.gov High-level ab initio methods, such as G4MP2, are often used for accurate thermochemical calculations. nih.gov

The ionization energy (IE) is the energy required to remove an electron from the molecule. The adiabatic ionization energy corresponds to the energy difference between the neutral molecule and the resulting radical cation, both in their optimized ground-state geometries. The vertical ionization energy is the energy difference at the fixed geometry of the neutral molecule. These can be calculated using various quantum chemical methods.

An illustrative data table of computed values is presented below.

PropertyCalculated Value (kJ/mol)Computational Method
Proton Affinity (PA)~850G4MP2
Gas-Phase Basicity (GB)~820G4MP2
Adiabatic Ionization Energy~900CCSD(T)

Note: These values are illustrative and based on general data for aliphatic isocyanides. nih.govnist.gov Specific calculations are required for Propane, 2-ethoxy-1-isocyano-2-methyl-.

Reaction Pathway Mapping and Transition State Characterization

Understanding the mechanisms of reactions involving Propane, 2-ethoxy-1-isocyano-2-methyl- is crucial for predicting its chemical behavior. Computational chemistry allows for the detailed mapping of reaction pathways and the characterization of transition states. nih.gov Isocyanides are known to participate in various reactions, such as cycloadditions, multicomponent reactions (e.g., Passerini and Ugi reactions), and α-additions. frontiersin.orgnih.gov

By calculating the potential energy surface for a given reaction, chemists can identify the minimum energy path from reactants to products. researchgate.net This involves locating and characterizing stationary points, including reactants, products, intermediates, and, most importantly, transition states. A transition state is a first-order saddle point on the potential energy surface, representing the energy maximum along the reaction coordinate. researchgate.net

Computational methods are used to optimize the geometry of the transition state and calculate its energy. The energy difference between the reactants and the transition state gives the activation energy barrier, which is a key determinant of the reaction rate. Vibrational frequency analysis is performed to confirm the nature of the transition state, which should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net For reactions involving the isocyano group of Propane, 2-ethoxy-1-isocyano-2-methyl-, these calculations can provide invaluable mechanistic details that are often difficult to obtain through experimental means alone.

Advanced Applications and Derivatization Strategies for Propane, 2 Ethoxy 1 Isocyano 2 Methyl

Coordination Chemistry and Metal Complexation

The isocyanide functional group (-N≡C) of Propane, 2-ethoxy-1-isocyano-2-methyl- makes it an excellent candidate for complexation with transition metals. Its coordination chemistry is a focal point of its advanced applications, particularly in the realm of diagnostic imaging.

Ligand Properties of Propane, 2-ethoxy-1-isocyano-2-methyl-

As a ligand, Propane, 2-ethoxy-1-isocyano-2-methyl- possesses distinct electronic and steric characteristics that dictate its coordination behavior. Like other isocyanides, it functions as a neutral, L-type ligand. It is a strong σ-donor due to the lone pair of electrons on the carbon atom of the isocyanide group. Concurrently, it acts as a π-acceptor by accepting electron density from the metal's d-orbitals into the π* antibonding orbitals of the C≡N triple bond.

The electronic properties of this ligand are comparable to carbon monoxide (CO), but most alkyl isocyanides are considered better σ-donors and weaker π-acceptors than CO. biosupramol.de The presence of a bulky tertiary alkyl group, similar to the well-studied tert-butyl isocyanide, imparts significant steric hindrance around the coordination site. This steric bulk can influence the coordination number of the resulting metal complex, often favoring lower coordination numbers and stabilizing metals in low oxidation states. The integrated ethoxy functional group (-OCH2CH3) may subtly influence the ligand's electronic profile through inductive effects and introduces a site for potential secondary interactions or functionalization.

The coordination of the isocyanide ligand to a metal center induces a characteristic shift in the C≡N stretching frequency (νC≡N) in infrared (IR) spectroscopy. This shift provides valuable insight into the electronic nature of the metal-ligand bond. Coordination to an electron-rich metal that engages in significant π-backbonding results in a decrease in νC≡N, whereas coordination to an electron-poor metal with predominantly σ-donation leads to an increase in νC≡N compared to the free ligand.

Synthesis and Structural Elucidation of Technetium Complexes

Propane, 2-ethoxy-1-isocyano-2-methyl- has been successfully used to form complexes with technetium, specifically creating a hexakis(isocyanide)technetium(I) complex. Such complexes are of significant interest in the development of radiopharmaceuticals.

The synthesis of these technetium complexes typically proceeds via a ligand exchange reaction. A stable technetium(I) precursor, such as [Tc(CO)6]+ or other Tc(I) starting materials, is reacted with an excess of the isocyanide ligand. researchgate.net The isocyanide, being a strong σ-donor, readily displaces the existing ligands to form the thermodynamically stable cationic complex, [Tc(Propane, 2-ethoxy-1-isocyano-2-methyl-)6]+. nih.govnih.gov

The general synthetic approach can be represented as: [Tc(L)n]+ + 6 (C2H5OCH2C(CH3)2NC) → [Tc(C2H5OCH2C(CH3)2NC)6]+ + nL (where L represents initial ligands like CO)

Structural elucidation of these complexes relies on a combination of spectroscopic and crystallographic methods.

Infrared (IR) Spectroscopy: Confirms the coordination of the isocyanide ligand by identifying the characteristic νC≡N stretching frequency and its shift upon binding to the technetium center.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the structure and purity of the complex.

Single-Crystal X-ray Diffraction: Offers definitive proof of the structure, confirming the octahedral coordination geometry around the technetium(I) ion and providing precise bond lengths and angles. nih.govnih.gov

The resulting complex is expected to have an octahedral geometry with the six isocyanide ligands arranged symmetrically around the central technetium atom.

Properties of the Technetium Complex
PropertyValueReference
Compound Name2-ethoxy-1-isocyano-2-methyl-propane, technetium
CAS Number157409-47-7
Molecular FormulaC42H78N6O6Tc
Likely StructureHexakis(2-ethoxy-1-isocyano-2-methyl-propane)technetium(I)

Exploration of Other Transition Metal Isocyanide Complexes

While technetium complexes are a primary application, Propane, 2-ethoxy-1-isocyano-2-methyl- is also expected to form stable complexes with a variety of other transition metals. Its behavior can be predicted based on the extensive chemistry of analogous ligands like tert-butyl isocyanide. It can coordinate to metals across the d-block, including iron, cobalt, nickel, palladium, and platinum. biosupramol.de The stoichiometry and structure of these complexes often mirror those of corresponding metal carbonyls. Due to the ligand's steric bulk, it is particularly well-suited for creating homoleptic complexes (containing only one type of ligand) with metals in low oxidation states, such as Fe(0), which can accommodate multiple bulky ligands.

Role as a Building Block in Complex Organic Synthesis

Beyond coordination chemistry, the isocyanide group is a versatile functional group that serves as a unique one-carbon (C1) building block in a variety of organic transformations, enabling the construction of complex molecular architectures.

Synthesis of Functionalized Heterocyclic Systems

Isocyanides are valuable reagents in multicomponent reactions (MCRs), which allow for the efficient synthesis of complex, drug-like molecules in a single step. Propane, 2-ethoxy-1-isocyano-2-methyl- can serve as the isocyanide component in classic MCRs such as the Passerini and Ugi reactions.

Passerini Reaction: A three-component reaction between an isocyanide, a carboxylic acid, and an aldehyde or ketone to yield an α-acyloxy carboxamide.

Ugi Reaction: A four-component reaction between an isocyanide, a primary amine, a carboxylic acid, and an aldehyde or ketone to produce a dipeptide-like α-acylamino amide.

By employing Propane, 2-ethoxy-1-isocyano-2-methyl- in these reactions, the sterically demanding and ether-functionalized 2-ethoxy-2-methylpropyl group can be readily incorporated into the final heterocyclic or acyclic product. This provides a straightforward route to novel scaffolds for medicinal chemistry and materials science. Isocyanides also participate in cycloaddition reactions, such as [4+1] cycloadditions with dienylketenes, to generate five-membered heterocyclic rings.

Examples of Heterocyclic Systems Synthesized from Isocyanides
Reaction TypeReactantsResulting Core Structure
Passerini 3-Component ReactionIsocyanide, Aldehyde/Ketone, Carboxylic Acidα-Acyloxy carboxamide
Ugi 4-Component ReactionIsocyanide, Aldehyde/Ketone, Amine, Carboxylic Acidα-Acylamino amide
[4+1] CycloadditionIsocyanide, Diene systems5-membered rings (e.g., cyclopentenones)

Polymerization Studies of Isocyanide Monomers

Isocyanides can undergo polymerization, typically catalyzed by transition metal complexes (e.g., Nickel(II)), to form poly(isocyanide)s. These polymers are notable for their rigid, helical secondary structures. The polymerization of Propane, 2-ethoxy-1-isocyano-2-methyl- would be expected to yield a polymer with a poly(imine) backbone, where each repeating unit is substituted with the 2-ethoxy-2-methylpropyl side chain.

The bulky nature of this side chain would play a crucial role in defining the properties of the resulting polymer. It would likely enhance the rigidity of the helical structure and influence the polymer's solubility, thermal stability, and chiroptical properties. The presence of the ether linkage in the side chain could also introduce a degree of functionality, potentially affecting the polymer's interaction with solvents or its self-assembly characteristics in the solid state.

Preparation of Multi-component Reaction Products

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. Isocyanides are key reactants in many prominent MCRs, such as the Passerini and Ugi reactions, due to the unique reactivity of the isocyano group.

The Passerini reaction , first reported in 1921, is a three-component reaction between a carboxylic acid, a carbonyl compound (an aldehyde or ketone), and an isocyanide to form an α-acyloxy carboxamide. wikipedia.orgencyclopedia.pub The reaction is believed to proceed through a non-ionic pathway, particularly in aprotic solvents, involving the initial activation of the carbonyl group followed by nucleophilic attack from the isocyanide to form a nitrilium intermediate. encyclopedia.pubnih.gov This intermediate is then trapped by the carboxylate. encyclopedia.pubnih.gov

The Ugi reaction is a four-component reaction that typically involves a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide. nih.gov This reaction leads to the formation of a bis-amide. The mechanism involves the formation of an imine from the amine and carbonyl compound, which is then attacked by the isocyanide to generate a reactive nitrilium intermediate. nih.gov This intermediate subsequently reacts with the carboxylic acid, and an intramolecular Mumm rearrangement yields the final product. nih.gov

Despite the well-established utility of isocyanides in these reactions, specific examples and detailed research findings on the participation of "Propane, 2-ethoxy-1-isocyano-2-methyl-" in such transformations are not described in the available literature. Consequently, data tables illustrating reaction conditions, yields, and the diversity of products specifically derived from this compound cannot be provided.

Development of Novel Reagents and Catalysts Utilizing the Isocyanide Moiety

The isocyanide functional group is known for its ability to act as a versatile building block in the synthesis of new reagents and to participate in the formation of catalysts. The carbon atom of the isocyanide can exhibit both nucleophilic and electrophilic character, making it a valuable synthon in organic chemistry. researchgate.net Isocyanides are known to form stable complexes with various transition metals, which can then be utilized in catalysis.

However, a review of the scientific literature does not yield specific instances of "Propane, 2-ethoxy-1-isocyano-2-methyl-" being used as a precursor for the development of novel reagents or catalysts. Research has been conducted on the coordination chemistry of similar isocyanides, such as tert-butyl isocyanide (2-isocyano-2-methylpropane), which readily forms complexes with transition metals. smolecule.com These complexes have applications in areas like catalysis and materials science. smolecule.com Information regarding a technetium complex of 2-ethoxy-1-isocyano-2-methyl-propane exists, but this pertains to a coordination compound rather than the development of a novel reagent or catalyst from the free isocyanide. chemicalbook.comechemi.com

Due to the lack of specific research findings on the derivatization of the isocyanide moiety of "Propane, 2-ethoxy-1-isocyano-2-methyl-" for these purposes, a detailed discussion and accompanying data tables on novel reagents and catalysts derived from it cannot be constructed. Further research would be necessary to explore the potential of this specific compound in these advanced applications.

Future Research Directions and Unexplored Avenues for Propane, 2 Ethoxy 1 Isocyano 2 Methyl

Discovery of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The development of efficient and selective synthetic methodologies is paramount for enabling broader research and application of "Propane, 2-ethoxy-1-isocyano-2-methyl-". Currently, specific synthetic routes for this compound are not well-documented in publicly accessible literature. Future research should focus on establishing robust synthetic pathways, drawing inspiration from established methods for isocyanide synthesis while aiming for improvements in yield, purity, and sustainability.

Key Research Objectives:

Adaptation of Classical Methods: Investigation could begin with the adaptation of classical isocyanide syntheses, such as the Hofmann carbylamine reaction or the dehydration of the corresponding formamide (B127407). The challenge will lie in optimizing reaction conditions to accommodate the specific steric and electronic properties of the tertiary alkyl structure containing an ether linkage.

Development of Milder and Safer Protocols: Many traditional isocyanide syntheses involve hazardous reagents and harsh conditions. A significant avenue for research would be the development of greener alternatives. rsc.org This could involve exploring novel dehydrating agents for the formamide precursor or developing catalytic methods that avoid the use of toxic chemicals. kit.edu

Stereoselective Synthesis: For potential applications in areas like asymmetric catalysis or chiral materials, the development of stereoselective synthetic routes to enantiomerically pure forms of the compound would be a crucial advancement. Recent progress in the diastereoselective preparation of tertiary alkyl isonitriles could provide a foundational methodology for such investigations. acs.orgresearchgate.netnih.gov

Potential Synthetic Approaches:

MethodPrecursorReagentsPotential Advantages
Formamide DehydrationN-(2-ethoxy-2-methylpropyl)formamideDehydrating agents (e.g., POCl₃, Burgess reagent)Well-established method
Nucleophilic Isocyanation1-halo-2-ethoxy-2-methylpropaneCyanide source (e.g., AgCN, TMSCN)Potential for stereocontrol
Ugi/Passerini-type ReactionsN/AMulticomponent reaction approachAccess to diverse analogues

In-depth Mechanistic Investigations of Complex Transformations

With viable synthetic routes in place, the next logical step is to thoroughly investigate the reactivity and reaction mechanisms of "Propane, 2-ethoxy-1-isocyano-2-methyl-". The unique electronic structure of the isocyanide group—a hybrid of a carbenoid and a triple bond character—often leads to complex and fascinating chemical transformations. rsc.org

Areas for Mechanistic Study:

Coordination Chemistry: The compound's known interaction with technetium suggests a rich coordination chemistry to be explored. nih.govresearchgate.netbiosupramol.de Mechanistic studies could focus on the kinetics and thermodynamics of ligand exchange reactions with various metal centers. Understanding these mechanisms is vital for designing new metal complexes with tailored properties, for instance, in catalysis or medical imaging.

Cycloaddition Reactions: Isocyanides are known to participate in various cycloaddition reactions. Investigating the reactivity of "Propane, 2-ethoxy-1-isocyano-2-methyl-" in [4+1] cycloadditions with dienes, for example, could lead to the synthesis of novel heterocyclic compounds. nih.gov

Multicomponent Reactions: Isocyanide-based multicomponent reactions, such as the Ugi and Passerini reactions, are powerful tools for generating molecular diversity. acs.org In-depth mechanistic studies of how this specific isocyanide behaves in such reactions would be invaluable for synthetic chemists.

Exploration of New Derivatizations for Advanced Materials Science

The functional groups present in "Propane, 2-ethoxy-1-isocyano-2-methyl-"—the isocyanide and the ether—offer multiple handles for derivatization, opening up possibilities for its use as a building block in materials science.

Potential Applications in Materials Science:

Polymer Synthesis: Isocyanides can be polymerized to form helical polymers known as poly(isocyanide)s. researchgate.net The synthesis and characterization of polymers derived from "Propane, 2-ethoxy-1-isocyano-2-methyl-" could lead to new materials with unique optical or chiral properties. The ether side chain may influence the polymer's solubility and conformational characteristics.

Surface Modification: The isocyanide group can bind to metal surfaces. This property could be exploited to create self-assembled monolayers on gold or other metallic substrates, potentially for applications in electronics or biosensors.

Bioorthogonal Chemistry: The small size and unique reactivity of the isocyanide group make it an attractive candidate for bioorthogonal labeling of biomolecules. nih.gov Future research could explore the derivatization of this compound with biocompatible moieties and its application in cellular imaging or diagnostics.

Integration of Computational Chemistry with Experimental Design for Targeted Synthesis and Application

Computational chemistry can serve as a powerful predictive tool to guide and accelerate experimental research on "Propane, 2-ethoxy-1-isocyano-2-methyl-". By modeling the properties and reactivity of the molecule, researchers can prioritize synthetic targets and design more effective experiments.

Prospective Computational Studies:

Quantum Chemical Calculations: Density Functional Theory (DFT) and other ab initio methods can be used to calculate the molecule's geometric and electronic structure, vibrational frequencies (for comparison with experimental IR spectra), and thermochemical properties such as its heat of formation. nih.govresearchgate.net

Reaction Pathway Modeling: Computational modeling can be employed to elucidate the mechanisms of its synthesis and subsequent reactions. By calculating transition state energies, researchers can predict reaction kinetics and selectivity, aiding in the optimization of experimental conditions.

Predicting Properties of Derivatives: Before embarking on lengthy synthetic campaigns, computational methods can be used to predict the properties of novel derivatives. For instance, the electronic and optical properties of polymers or the binding affinities of metal complexes could be modeled to identify the most promising candidates for specific applications.

Q & A

Q. What spectroscopic techniques are recommended for characterizing 2-ethoxy-1-isocyano-2-methylpropane, and how should they be applied?

To characterize this compound, employ a combination of infrared (IR) spectroscopy , nuclear magnetic resonance (NMR) , and mass spectrometry (MS) .

  • IR Spectroscopy : Identify functional groups (e.g., isocyano, ethoxy) by comparing absorption bands to reference libraries. For example, the isocyano group exhibits a distinct stretch near 2150 cm⁻¹ .
  • NMR : Use 1^1H and 13^13C NMR to resolve the methyl and ethoxy substituents. Chemical shifts for methyl groups in similar propane derivatives typically appear at δ 1.2–1.5 ppm (1^1H) and δ 20–25 ppm (13^13C) .
  • MS : Confirm molecular weight and fragmentation patterns. Electron ionization (EI-MS) can help detect the molecular ion peak and structural fragments, as demonstrated for analogous halogenated propanes .

Q. What safety precautions are essential when handling 2-ethoxy-1-isocyano-2-methylpropane in laboratory settings?

Refer to hazard classifications for structurally related compounds:

  • Acute Toxicity (H302) : Use fume hoods and wear nitrile gloves to avoid ingestion or skin contact .
  • Eye/Skin Irritation (H315/H319) : Employ safety goggles and lab coats. In case of exposure, rinse immediately with water for 15 minutes .
  • Respiratory Irritation (H335) : Ensure adequate ventilation and monitor air quality with gas detectors .

Q. What chromatographic methods are suitable for assessing the purity of this compound?

Use gas chromatography (GC) with flame ionization detection (FID) or high-performance liquid chromatography (HPLC) .

  • GC-FID : Optimize column temperature (e.g., 50–200°C gradient) to separate volatile impurities. Reference retention indices for similar ether-containing propanes .
  • HPLC : Select a C18 reverse-phase column and acetonitrile/water mobile phase for non-volatile byproducts. Calibrate using certified reference standards .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of 2-ethoxy-1-isocyano-2-methylpropane?

Apply Design of Experiments (DoE) principles to minimize trial runs while maximizing yield and selectivity:

  • Variables : Temperature, reagent molar ratios, and reaction time. For example, a 2³ factorial design evaluates interactions between these factors .
  • Response Surface Methodology (RSM) : Model nonlinear relationships to identify optimal conditions. This approach reduced experimental runs by 40% in analogous halogenation studies .

Q. What computational strategies are effective for modeling the reactivity of this compound in nucleophilic reactions?

Leverage density functional theory (DFT) and molecular dynamics (MD) simulations:

  • DFT : Calculate activation energies for isocyano group reactions using software like Gaussian or ORCA. Basis sets (e.g., B3LYP/6-31G*) predict transition states with <5% error margins .
  • MD Simulations : Simulate solvent effects (e.g., ethanol vs. THF) on reaction pathways. Tools like GROMACS integrate force fields for accurate solvation dynamics .

Q. How can researchers resolve discrepancies in thermodynamic data (e.g., vapor pressure, ΔG°) across studies?

Adopt a comparative framework to evaluate methodological differences:

  • Data Normalization : Adjust for variations in measurement techniques (e.g., static vs. dynamic vapor pressure methods) .
  • Error Analysis : Use statistical tools (e.g., ANOVA) to quantify instrument precision and replicate outliers. For example, discrepancies in ΔG° values for similar propanes were traced to calibration errors in IMRE methods .

Q. What strategies mitigate side reactions during the synthesis of this compound?

  • In Situ Monitoring : Use inline FTIR or Raman spectroscopy to detect intermediates (e.g., isocyanate formation) and adjust reagent addition rates .
  • Protecting Groups : Temporarily block reactive sites (e.g., ethoxy groups) with trimethylsilyl chloride to prevent undesired nucleophilic attacks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.